(2-Methylthiazol-4-yl)methyl acetate
Description
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)methyl acetate |
InChI |
InChI=1S/C7H9NO2S/c1-5-8-7(4-11-5)3-10-6(2)9/h4H,3H2,1-2H3 |
InChI Key |
UIINCRGWJODXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ in substituents on the thiazole ring, ester groups, or additional functional moieties. Key examples include:
Key Observations :
- Substituent Effects: The 2-methyl group in (2-methylthiazol-4-yl)methyl acetate reduces electron density on the thiazole ring compared to amino-substituted analogs (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate), which exhibit enhanced hydrogen-bonding capacity .
- Ester Group Variations: Ethyl esters (e.g., ethyl 2-(2-carbamoylphenoxy)-4-(2-methylthiazol-4-yl)acetate) generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability .
Key Observations :
Physicochemical Properties
Data from spectroscopic and crystallographic studies highlight differences in stability and intermolecular interactions:
Key Observations :
- Hydrogen Bonding: Amino-substituted thiazoles (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) form extensive hydrogen-bonded networks, enhancing thermal stability .
- Ester Group Stretching : IR spectra confirm ester C=O stretching near 1740 cm⁻¹, consistent across analogs .
Preparation Methods
General Synthetic Strategy
The compound can be prepared via derivatization of 2-methylthiazol-4-ylmethanol or related precursors by acetylation of the hydroxyl group. The key steps involve:
- Formation or availability of the 2-methylthiazol-4-ylmethanol intermediate.
- Acetylation of the hydroxyl group to form the acetate ester.
Preparation of 2-Methylthiazol-4-ylmethanol Intermediate
While direct detailed procedures for (2-methylthiazol-4-yl)methyl acetate are scarce, related thiazole derivatives have been synthesized using similar intermediates. For example, the preparation of 2-methylthiazol-4-yl derivatives often starts from 2-methylthiazole or 2-methylthiazole-4-carboxaldehyde, which can be reduced or functionalized to the corresponding hydroxymethyl derivative.
Reduction of 2-methylthiazole-4-carboxaldehyde : The aldehyde group at the 4-position can be reduced to the hydroxymethyl group using standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Alternative synthesis via bromomethyl intermediate : Ethyl 4-bromo-3-oxopentanoate has been reacted with thiourea to form thiazole derivatives, which can be further modified to introduce hydroxymethyl groups at the 4-position.
Acetylation to Form this compound
Once the 2-methylthiazol-4-ylmethanol is obtained, acetylation is performed to produce the acetate ester. Common acetylation methods include:
Acetic anhydride or acetyl chloride reaction : The hydroxyl group is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the acetate ester.
Catalytic esterification : In some cases, catalytic amounts of acid catalysts (e.g., sulfuric acid) can be used to promote esterification with acetic acid under reflux.
Analytical Characterization
The synthesized compounds are typically characterized by:
- Infrared Spectroscopy (IR) : Identification of ester carbonyl stretching (~1735 cm⁻¹) and thiazole ring vibrations.
- Proton Nuclear Magnetic Resonance (¹H NMR) : Signals corresponding to methyl groups on thiazole (~2.2 ppm), methylene protons adjacent to oxygen (acetate CH2), and acetate methyl protons (~2.0 ppm).
- Mass Spectrometry (MS) : Molecular ion peak confirming molecular weight of the acetate ester.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Notes
- The preparation of this compound is generally achieved via classical organic synthesis routes involving functional group interconversions.
- The use of thiourea in the formation of thiazole rings is a common and effective strategy.
- Yields for intermediate steps such as ester formation and acetylation are typically high, indicating efficient reactions.
- Purification is commonly performed by recrystallization or chromatography.
- Characterization by IR, ¹H NMR, and MS ensures the structural integrity of the synthesized compound.
Q & A
Q. What challenges arise in crystallographic studies of thiazole-containing derivatives, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
